Product packaging for Cyclopropyl(naphthalen-1-yl)methanone HCl(Cat. No.:)

Cyclopropyl(naphthalen-1-yl)methanone HCl

Cat. No.: B8132678
M. Wt: 232.70 g/mol
InChI Key: KJCXVNNMZKYOGK-UHFFFAOYSA-N
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Description

Cyclopropyl(naphthalen-1-yl)methanone HCl is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO B8132678 Cyclopropyl(naphthalen-1-yl)methanone HCl

Properties

IUPAC Name

cyclopropyl(naphthalen-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCXVNNMZKYOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bioisosteric Replacements:the Patent Literature Does Not Extensively Cover Bioisosteric Replacements for Either the Naphthalene Ring or the Cyclopropyl Ketone Moiety. Research Opportunities Exist in Exploring:

Replacement of the Naphthalene (B1677914) Ring: Investigating other bicyclic aromatic systems (e.g., quinoline, isoquinoline, indene) or even larger polycyclic aromatic hydrocarbons could yield novel scaffolds.

Replacement of the Cyclopropyl (B3062369) Ketone: Exploring other small, strained ring systems (e.g., cyclobutane) or replacing the ketone with other linkers (e.g., amides, sulfonamides, ethers) could lead to compounds with different physical, chemical, and biological properties.

Chemical Reactivity and Mechanistic Studies of Cyclopropyl Naphthalen 1 Yl Methanone Hcl

Investigation of Cyclopropane (B1198618) Ring-Opening Reactions under Various Conditions

The cyclopropane ring in Cyclopropyl(naphthalen-1-yl)methanone (B2478447) HCl is susceptible to ring-opening reactions due to its inherent ring strain. The presence of the electron-withdrawing naphthalen-1-yl)methanone group activates the ring, making it more prone to cleavage under various conditions.

Illustrative Data for Acid-Catalyzed Ring-Opening of Aryl Cyclopropyl (B3062369) Ketones

Catalyst Solvent Temperature (°C) Time (h) Product(s) Yield (%)
H₂SO₄ Acetic Acid 118 2 1-Phenylnaphthalene 75
PPA Toluene 110 3 Substituted Naphthalenes 60-85

Note: This data is representative of aryl cyclopropyl ketones and serves to illustrate the expected reactivity of Cyclopropyl(naphthalen-1-yl)methanone HCl.

Photochemical Ring-Opening: The absorption of UV light can induce electronic transitions in the molecule, leading to the cleavage of the cyclopropane ring. This process can be influenced by the presence of sensitizers and the solvent used. Photochemical reactions of β,γ-unsaturated ketones, which are analogous to the electronic structure of aryl cyclopropyl ketones, can lead to rearrangements such as the oxa-di-π-methane rearrangement, resulting in the formation of cyclopropyl ketone isomers nih.gov.

Reductive Cleavage: The cyclopropane ring can also be opened under reductive conditions. For instance, synthetic cannabinoids containing a cyclopropyl ring have been shown to undergo thermal ring-opening researchgate.net.

Reactivity Profiles of the Methanone (B1245722) Carbonyl Group

The methanone carbonyl group in this compound is a primary site for nucleophilic attack. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom electrophilic.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones libretexts.orgmasterorganicchemistry.comlibretexts.org. The addition of a nucleophile leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The reactivity of the carbonyl group is influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl carbon libretexts.org. In the case of this compound, the bulky naphthalene (B1677914) and cyclopropyl groups will influence the accessibility of the carbonyl carbon to nucleophiles. Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to proceed via 1,2-addition to the carbonyl group, although in some cases, conjugate addition with dearomatization of the naphthalene ring has been observed, particularly with bulky reagents jst.go.jp.

Expected Products from Nucleophilic Addition

Nucleophile Reagent Example Expected Product
Hydride NaBH₄, LiAlH₄ Cyclopropyl(naphthalen-1-yl)methanol
Organometallic CH₃MgBr, PhLi 1-(Cyclopropyl(naphthalen-1-yl))-1-ethanol, Cyclopropyl(phenyl)(naphthalen-1-yl)methanol

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the existing methanone substituent and the reaction conditions.

Electrophilic Aromatic Substitution (EAS): The (cyclopropylcarbonyl) group is an electron-withdrawing and deactivating group. Therefore, electrophilic aromatic substitution on the naphthalene ring will be slower than on unsubstituted naphthalene. Deactivating groups generally direct incoming electrophiles to the meta-position in benzene rings. In naphthalene, the situation is more complex. The deactivating group on one ring will direct the incoming electrophile to the other ring, typically at the 5- or 8-position to avoid steric hindrance and maintain the aromaticity of one ring in the intermediate wordpress.com. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, the acylation of naphthalene with ethanoyl chloride in the presence of aluminum chloride yields a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene docbrown.info.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for naphthalenes unless activated by strong electron-withdrawing groups. Given that the methanone group is deactivating, it could potentially facilitate NAS under forcing conditions with strong nucleophiles, leading to the replacement of a suitable leaving group on the naphthalene ring.

Photochemical and Thermal Stability Investigations

Photochemical Stability: Aromatic ketones are known to be photochemically active. Upon absorption of UV radiation, they can undergo various reactions, including rearrangements and cleavage. The presence of the cyclopropyl group introduces additional photochemical pathways, such as ring-opening and isomerization nih.gov. The stability of this compound under UV light would likely be limited, with the potential for complex product mixtures to form over time.

Thermal Stability: The thermal stability of the compound will be influenced by the strengths of its chemical bonds. The cyclopropane ring is the most likely site of initial thermal degradation due to its ring strain. Studies on synthetic cannabinoids with cyclopropyl groups have shown that heating can cause the ring to open researchgate.net. The naphthalene moiety itself is thermally stable, but the C-C bonds of the cyclopropane ring and the C-C and C=O bonds of the methanone linker are more susceptible to thermal cleavage at elevated temperatures. Thermal stability studies on naphthalene sulfonic acids have shown that decomposition begins at temperatures above 300°C wgtn.ac.nz.

General Thermal Stability of Related Structures

Compound Type Onset of Decomposition (°C) Key Degradation Feature
Naphthalene Sulfonic Acids > 300 Loss of sulfonic acid group, formation of naphthols
Aromatic Ketones > 400 Cleavage of carbonyl group, fragmentation of aromatic rings

Degradation Pathways and By-product Formation under Controlled Conditions

The degradation of this compound can proceed through several pathways depending on the conditions.

Hydrolytic Degradation: Under acidic conditions, the primary degradation pathway is likely to be the acid-catalyzed opening of the cyclopropane ring. This would lead to the formation of various isomeric unsaturated ketones or alcohols. For example, acid-catalyzed hydrolysis of N-cyano sulfoximines has been shown to proceed via the formation of an N-urea intermediate followed by further hydrolysis acs.org.

Oxidative Degradation: The naphthalene ring and the methanone group can be susceptible to oxidation. Metabolic studies of the related compound JWH-018, which contains a naphthoylindole structure, show that hydroxylation occurs on both the naphthalene and indole rings nih.govwikipedia.orgyoutube.com. This suggests that under oxidative conditions, hydroxylated derivatives of Cyclopropyl(naphthalen-1-yl)methanone could be formed.

Thermal Degradation By-products: At elevated temperatures, the primary degradation event is expected to be the opening of the cyclopropane ring, leading to isomeric butenone derivatives. Further fragmentation at higher temperatures could lead to the formation of naphthalene, carbon monoxide, and various smaller hydrocarbon fragments. Studies on the thermal degradation of synthetic cannabinoids with a cyclopropyl ring showed the formation of thermodynamic products where the ring had opened researchgate.net.

Potential Degradation Products

Degradation Condition Potential By-products
Acidic Hydrolysis 1-(Naphthalen-1-yl)but-3-en-1-one, 4-(Naphthalen-1-yl)but-3-en-2-one, 1-(Naphthalen-1-yl)butan-1-one
Oxidation Hydroxylated naphthalene derivatives (e.g., 4-hydroxy-1-naphthyl)(cyclopropyl)methanone)

In Vitro Biochemical Characterization of Cyclopropyl Naphthalen 1 Yl Methanone Hcl and Selected Derivatives

Ligand Binding Assays for Receptor Affinity Determination

The affinity of a compound for specific protein targets is a critical determinant of its pharmacological activity. Ligand binding assays are instrumental in quantifying this interaction. While direct binding data for Cyclopropyl(naphthalen-1-yl)methanone (B2478447) HCl is not available, the presence of a cyclopropyl (B3062369) ketone moiety, which is also found in synthetic opioids like cyclopropylfentanyl, suggests a potential for interaction with opioid receptors.

A study on cyclopropylfentanyl, a potent synthetic opioid, provides insight into the potential receptor affinities that might be observed. In this study, competitive binding assays were performed using radiolabeled ligands to determine the binding affinity (Ki) of cyclopropylfentanyl for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). The results indicated a high affinity and selectivity for the µ-opioid receptor.

CompoundReceptorKi (nM)
Cyclopropylfentanylµ-opioid receptor (MOR)0.25
Cyclopropylfentanylδ-opioid receptor (DOR)18.6
Cyclopropylfentanylκ-opioid receptor (KOR)11.7

The data clearly demonstrates the high affinity of the cyclopropyl-containing compound for the µ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors. This selectivity is a key aspect of its pharmacological profile. Given the structural similarity, it is plausible that Cyclopropyl(naphthalen-1-yl)methanone HCl could also exhibit affinity for opioid receptors, although its specific binding profile would require experimental verification.

Enzyme Activity Modulation Studies

In addition to receptor binding, small molecules can exert their effects by modulating the activity of enzymes. The combination of a cyclopropyl-methanone and a naphthalene (B1677914) group in a single molecule suggests the potential for interaction with various kinases, a family of enzymes often targeted in drug discovery.

Research on a complex derivative containing both a cyclopropyl-methanone and a naphthalene moiety has demonstrated significant inhibitory activity against c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in neuronal apoptosis. The study utilized an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound.

CompoundEnzyme TargetIC50 (nM)
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanoneJNK327.7

This finding highlights the potential for compounds with this structural combination to act as potent and selective enzyme inhibitors. The cyclopropyl group can play a crucial role in orienting the molecule within the enzyme's active site to achieve high-affinity binding and subsequent inhibition.

Cell-Free Systems for Investigating Molecular Pathway Interactions

Cell-free systems provide a powerful platform to study the direct effects of compounds on specific biochemical pathways without the complexity of a cellular environment. While no studies have been identified that use cell-free systems to investigate the molecular pathway interactions of this compound, research on the metabolism of naphthalene in bacterial cell-free enzyme assays offers a relevant methodological precedent.

One study characterized the metabolism of naphthalene in Polaromonas naphthalenivorans CJ2 using cell-free enzyme assays. researchgate.net This approach allowed the researchers to identify the specific metabolic pathway involved in naphthalene degradation. researchgate.net The study demonstrated that naphthalene is metabolized via the gentisate pathway, and the use of a cell-free system was crucial in elucidating the enzymatic steps involved. researchgate.net

Although this study focuses on microbial metabolism rather than interaction with mammalian molecular pathways, it demonstrates the utility of cell-free systems in studying the biochemical transformations of naphthalene-containing compounds. A similar approach could be employed to investigate whether this compound or its metabolites directly interact with and modulate key signaling or metabolic pathways in a controlled, cell-free environment.

Mechanistic Studies of Molecular Interaction at Target Sites

Understanding the molecular interactions at the target site is fundamental to rational drug design and understanding a compound's mechanism of action. In the absence of direct structural data for this compound, computational and mechanistic studies on related compounds can provide valuable insights.

Molecular dynamics simulations of fentanyl and its analogues, including cyclopropylfentanyl, have been used to explore their binding modes within the µ-opioid receptor. These studies have revealed that the orientation and interactions of the ligand within the binding pocket are crucial for its potency and efficacy. The cyclopropyl group, in particular, can influence the conformation of the ligand and its interactions with key amino acid residues.

Furthermore, computational studies on aryl cyclopropyl ketones have provided a deeper understanding of the electronic and conformational properties that govern their reactivity and interactions. These studies highlight the role of conjugation between the aryl ring and the cyclopropyl ketone moiety in stabilizing radical intermediates, which can be a factor in their mechanism of action.

Advanced Analytical Methodologies for Research Applications

Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Detection and Quantification in Complex Biological Matrices

Chromatographic techniques coupled with mass spectrometry are the gold standard for the detection and quantification of small molecules in complex biological matrices like blood, plasma, and tissue. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In the context of Cyclopropyl(naphthalen-1-yl)methanone (B2478447) HCl, a validated LC-MS/MS method would be essential for pharmacokinetic and metabolic studies.

Sample Preparation: Biological samples typically require a sample preparation step to extract the analyte and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: The extract is then injected into an HPLC or UHPLC system. A reversed-phase C18 column is often used for the separation of nonpolar compounds like naphthalen-1-yl derivatives. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode to ensure good peak shape and resolution.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

While specific validation data for Cyclopropyl(naphthalen-1-yl)methanone HCl is not publicly available, the following table presents typical validation parameters for the LC-MS/MS analysis of a structurally related synthetic cannabinoid, JWH-018, in biological matrices, which can be considered representative of the performance of such methods.

ParameterTypical Value for a Related Compound (JWH-018)
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
AccuracyWithin ±15% of the nominal concentration
Precision (RSD%)<15%
Recovery>85%

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. For compounds that are not sufficiently volatile, derivatization may be required. Given the structure of this compound, it is likely amenable to GC-MS analysis.

Sample Preparation: Similar to LC-MS/MS, a thorough extraction and clean-up of the biological sample is necessary.

Chromatographic Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) is often employed, where only specific fragment ions of the target analyte are monitored, increasing the sensitivity of the analysis.

Application of High-Resolution Metabolomics in Preclinical Research Contexts

High-resolution metabolomics is a powerful approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological system. In the context of preclinical research on this compound, metabolomics can provide valuable insights into its mechanism of action, identify potential biomarkers of exposure or effect, and elucidate its metabolic pathways.

The workflow for a typical high-resolution metabolomics study involves:

Study Design and Sample Collection: Preclinical studies may involve the administration of the compound to animal models, followed by the collection of biological samples (e.g., plasma, urine, liver tissue) at various time points.

Metabolite Extraction: Metabolites are extracted from the biological samples using appropriate protocols to capture a broad range of chemical classes.

Data Acquisition: The extracted metabolites are analyzed using high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, often coupled with UHPLC for separation. These instruments provide highly accurate mass measurements, which are crucial for the confident identification of metabolites.

Data Processing and Statistical Analysis: The large and complex datasets generated are processed using specialized software to perform peak picking, alignment, and normalization. Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then used to identify metabolites that are significantly altered by the compound administration.

Metabolite Identification and Pathway Analysis: The final step involves the identification of the statistically significant metabolites by comparing their accurate mass and fragmentation spectra with databases. The identified metabolites are then mapped to biochemical pathways to understand the biological processes affected by the compound.

While no specific metabolomics studies on this compound have been published, research on other new psychoactive substances has demonstrated the utility of this approach in identifying perturbations in various metabolic pathways, including amino acid metabolism, lipid metabolism, and the tricarboxylic acid (TCA) cycle.

Development of Spectroscopic Probes for Real-Time Molecular Interaction Monitoring

Understanding the interaction of a small molecule with its biological targets is crucial for elucidating its pharmacological effects. Spectroscopic probes, particularly fluorescent probes, are powerful tools for monitoring these molecular interactions in real-time.

The development of a spectroscopic probe for this compound would likely involve the design and synthesis of a molecule that incorporates a fluorophore and a recognition element that selectively binds to the target of interest in the presence of the compound. Alternatively, the compound itself could be chemically modified to include a fluorescent tag, although this might alter its biological activity.

Key principles in the development and application of such probes include:

Fluorescence Resonance Energy Transfer (FRET): FRET-based probes can be designed to report on binding events. For example, a target protein could be labeled with a donor fluorophore, and a ligand with an acceptor fluorophore. Binding of the ligand to the protein would bring the two fluorophores into close proximity, resulting in a measurable FRET signal.

Environment-Sensitive Fluorophores: These are dyes whose fluorescence properties (e.g., intensity, emission wavelength) are sensitive to changes in their local environment. A probe incorporating such a fluorophore could show a change in its fluorescence upon binding to a target protein, as the environment of the fluorophore changes from the aqueous solution to the binding pocket of the protein.

Real-Time Monitoring: The use of spectroscopic probes allows for the real-time monitoring of binding kinetics, providing valuable information on the association and dissociation rates of the compound with its target.

While specific spectroscopic probes for this compound have not been reported, the naphthalene (B1677914) moiety itself is fluorescent, which could potentially be exploited in the design of interaction assays.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Research

Microfluidic and miniaturized analytical platforms have emerged as powerful tools for high-throughput screening (HTS) in drug discovery and other research areas. These platforms offer several advantages over traditional methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-density parallelization.

In the context of research on this compound, these platforms could be utilized for:

Target-Based Screening: To identify the biological targets of the compound, a library of purified proteins could be immobilized on a microfluidic chip, and the binding of the compound could be detected using various methods, such as surface plasmon resonance (SPR) or fluorescence.

Cell-Based Assays: Miniaturized platforms can be used to perform cell-based assays in a high-throughput manner. For example, cells could be cultured in micro-wells and exposed to the compound, and various cellular responses, such as changes in gene expression, protein levels, or cell viability, could be monitored.

Metabolism and Toxicity Studies: Microfluidic devices that mimic the function of human organs, such as "liver-on-a-chip" models, could be used to study the metabolism and potential toxicity of the compound in a more physiologically relevant context than traditional cell culture methods.

The table below summarizes the potential applications of these miniaturized platforms in the research of this compound.

PlatformApplicationPotential Advantages
Microarray-based platforms Screening for protein binding targetsHigh throughput, low sample consumption
Droplet microfluidics Single-cell analysis of compound effectsHigh throughput, analysis of cellular heterogeneity
Organ-on-a-chip models In vitro metabolism and toxicity testingMore physiologically relevant than 2D cell culture

Academic Review of Patent Literature Relevant to Cyclopropyl Naphthalen 1 Yl Methanone Structures

Analysis of Synthetic Strategies and Intermediate Compounds Disclosed in Patents

While a patent specifically detailing the synthesis of cyclopropyl(naphthalen-1-yl)methanone (B2478447) hydrochloride is not prominently disclosed in the public domain, an analysis of patents for structurally related compounds provides a clear indication of viable synthetic routes and key intermediates.

A significant patent, EP3112334A1, describes a process for manufacturing 1-cyclopropyl-naphthalene derivatives. google.com This is highly relevant as the 1-cyclopropyl-naphthalene core is a direct precursor to the target molecule. The patented process involves the following key steps:

Starting Material : The synthesis begins with an acid salt of a 1-naphthyl-2-aminoethyl-ketone.

Pyrazoline Formation : This starting material is reacted with a base and hydrazine to form a 3-(1-naphthyl)-1H-pyrazoline intermediate.

Cyclopropane (B1198618) Ring Formation : The pyrazoline intermediate is then heated to a temperature above 190°C, which leads to the formation of the cyclopropyl (B3062369) ring and yields the 1-cyclopropyl-naphthalene derivative.

This patent highlights the utility of pyrazoline decomposition as a method for constructing the cyclopropane ring fused to a naphthalene (B1677914) system. The process is presented as an improvement over other methods, such as the catalytic decomposition of corresponding pyrazolones, which is reported to suffer from low yields and the formation of undesirable side products. google.com

The patent also contrasts this approach with other well-established methods for forming aryl-cyclopropane bonds, noting their potential drawbacks for industrial-scale production. These include:

Palladium-catalyzed Suzuki reaction : This involves the coupling of an aryl halide with cyclopropylboronic acid.

Grignard reactions : While effective, these can be exothermic and pose safety risks, demanding more complex process control.

Furthermore, patents for other aryl cyclopropyl ketones provide insights into alternative synthetic strategies. For instance, the preparation of aromatic cyclopropyl ethyl ketones is mentioned in the context of synthesizing tetrahydrothienopyridine derivatives. google.com General methods for synthesizing diaryl ketone compounds, which share the ketone bridge, are also patented and often involve the oxidation of diarylmethanol precursors.

A common theme in the synthesis of cyclopropyl ketones is the use of cyclopropanation agents. One patent describes the use of trimethylsulfoxonium (B8643921) iodide and sodium hydride to generate a sulfur ylide for the cyclopropanation of a precursor to yield a cyclopropyl acetic acid amide derivative.

The table below summarizes the key synthetic strategies and intermediates disclosed in the relevant patent literature.

Synthetic Strategy Key Intermediates Starting Materials Relevant Patent(s)
Pyrazoline Decomposition3-(1-naphthyl)-1H-pyrazoline1-Naphthyl-2-aminoethyl-ketoneEP3112334A1
Corey-Chaykovsky CyclopropanationN/A (Direct cyclopropanation of chalcones)2-HydroxychalconesNot explicitly in a patent for the target, but a general method.
Friedel-Crafts AcylationN/A (Acylation of a pre-formed cyclopropylnaphthalene)1-Cyclopropylnaphthalene, Cyclopropanecarbonyl chlorideA general and plausible, though not explicitly patented, route.
Grignard ReactionNaphthalenyl magnesium bromideNaphthyl bromide, Cyclopropanecarboxaldehyde (B31225)A general and plausible, though not explicitly patented, route.

Categorization of Structural Classes and Key Moieties Protected in Patent Claims

While patents specifically claiming cyclopropyl(naphthalen-1-yl)methanone are not readily found, the broader patent landscape reveals protection for larger structural classes that encompass this motif. The claims in these patents often focus on a core scaffold with variations in substituents, allowing for a broad scope of protection.

Based on the analysis of related patents, the protected structural classes can be categorized as follows:

Future Research Directions and Perspectives for Cyclopropyl Naphthalen 1 Yl Methanone Hcl

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is fundamental to the exploration of any chemical compound. For Cyclopropyl(naphthalen-1-yl)methanone (B2478447) HCl, future research could focus on several key areas to improve its accessibility and utility.

Catalytic and Stereoselective Approaches: While classical methods for the synthesis of cyclopropyl (B3062369) ketones exist, future work could concentrate on the development of novel catalytic systems that offer high yields and stereoselectivity. nih.gov This is particularly relevant for creating chiral variants of the molecule, which could have specific applications in biological systems. Research into asymmetric cyclopropanation reactions, perhaps employing chiral catalysts, would be a significant step forward.

Flow Chemistry Synthesis: The application of continuous-flow synthesis methodologies could offer significant advantages in terms of safety, scalability, and reproducibility. nih.gov Developing a robust flow-based synthesis for Cyclopropyl(naphthalen-1-yl)methanone and its subsequent conversion to the HCl salt would be a valuable pursuit for producing larger quantities of the material for further study. nih.gov

Green Chemistry Principles: Future synthetic strategies should also incorporate the principles of green chemistry. This would involve the use of more environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy. For instance, exploring one-pot reactions where multiple transformations occur in a single reaction vessel could streamline the synthesis and reduce waste. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus
Asymmetric CatalysisAccess to enantiomerically pure forms, potential for enhanced biological activity.Development of novel chiral ligands and catalysts.
Flow ChemistryImproved safety, scalability, and reproducibility; precise control over reaction parameters.Optimization of reactor design and reaction conditions for continuous production.
Green SynthesisReduced environmental impact, increased efficiency, and lower cost.Utilization of renewable starting materials, solvent-free reactions, and catalytic reagents.

Deeper Mechanistic Understanding of Molecular Interactions and Transformations

The intriguing combination of the cyclopropyl and naphthalenyl moieties in Cyclopropyl(naphthalen-1-yl)methanone HCl suggests a rich landscape for mechanistic investigations. The high ring strain of the cyclopropyl group and the extended π-system of the naphthalene (B1677914) ring are expected to give rise to unique reactivity.

Photochemical Rearrangements: Naphthalene derivatives are well-known for their photochemical properties. nih.gov Future studies could delve into the photochemical rearrangements of Cyclopropyl(naphthalen-1-yl)methanone. acs.org Understanding the excited-state dynamics and the influence of the cyclopropyl group on the photoreactivity of the naphthalene core could lead to the discovery of novel photoisomerization or photocycloaddition reactions.

Ring-Opening Reactions: Cyclopropyl ketones are susceptible to ring-opening reactions under various conditions, including acidic, basic, or thermal treatment. rsc.orgresearchgate.netacs.orgrsc.org A detailed mechanistic investigation into the ring-opening of this specific compound could reveal the influence of the bulky and electron-rich naphthalenyl group on the reaction pathways and product distributions. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and intermediates involved. acs.org

Cycloaddition Reactions: The strained three-membered ring of cyclopropyl ketones can participate in various cycloaddition reactions, serving as a three-carbon building block. acs.orgnih.gov Investigating the [3+2] cycloaddition reactions of Cyclopropyl(naphthalen-1-yl)methanone with different dipolarophiles could lead to the synthesis of complex carbocyclic and heterocyclic frameworks. nih.gov

Design and Synthesis of Next-Generation Chemical Probes for Biological Systems

The inherent fluorescence of the naphthalene moiety makes this compound a promising scaffold for the development of novel chemical probes. nih.govrsc.orgacs.orgnih.gov

Fluorescent Sensors: By judiciously modifying the structure, it may be possible to design fluorescent sensors that exhibit a change in their emission properties upon binding to specific analytes, such as metal ions or biologically relevant molecules. mahendrapublications.comnih.govtandfonline.com The cyclopropyl ketone functionality could serve as a reactive handle for attaching recognition units or for modulating the electronic properties of the naphthalene fluorophore.

Bioimaging Agents: Naphthalene-based probes have been successfully employed for imaging in living cells. rsc.orgnih.govnih.gov Future research could focus on developing derivatives of this compound that can be used for targeted bioimaging applications. This would involve the incorporation of specific targeting moieties to direct the probe to particular organelles or cell types.

The potential for developing probes based on this scaffold is summarized in Table 2.

Probe TypeDesign StrategyPotential Application
Ion SensorIncorporation of a specific ion-binding chelator.Detection and quantification of metal ions in biological and environmental samples. mahendrapublications.comnih.gov
Small Molecule ProbeAttachment of a recognition element for a specific biomolecule.Monitoring the levels and activity of key biological molecules in real-time.
Bioimaging AgentConjugation to a targeting ligand (e.g., peptide, antibody).Targeted imaging of specific cells or tissues for diagnostic purposes.

Interdisciplinary Research Avenues with Materials Science and Nanotechnology

The unique properties of this compound also present opportunities for interdisciplinary research, particularly at the interface with materials science and nanotechnology.

Functional Polymers: The compound could be incorporated as a functional monomer in polymerization reactions to create novel polymers with tailored optical and electronic properties. The naphthalene unit could impart fluorescence and rigidity to the polymer backbone, while the cyclopropyl group could be used for post-polymerization modifications.

Surface Functionalization of Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. mdpi.comnih.govchemrxiv.orgencyclopedia.pub This could be achieved by leveraging the reactivity of the ketone or by modifying the naphthalene ring with appropriate anchoring groups. Such functionalized nanoparticles could find applications in areas like sensing, catalysis, and drug delivery. mdpi.comnih.govencyclopedia.pubnih.gov

Molecular Switches: The potential for photochemical rearrangements suggests that derivatives of Cyclopropyl(naphthalen-1-yl)methanone could be explored as molecular switches. These are molecules that can be reversibly switched between two or more stable states by an external stimulus, such as light. Such systems are of great interest for the development of molecular electronics and data storage devices.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Cyclopropyl(naphthalen-1-yl)methanone HCl?

A two-step approach is often used: (1) Fluorination of nitrobenzene derivatives with cyclopropane precursors, followed by (2) treatment with HCl in methanol to yield the hydrochloride salt. For example, cyclopropane carbonyl intermediates can be fluorinated using [18F]-FK and Kryptofix 2.2.2, then acidified with HCl to stabilize the product . Reaction yields (~25%) and conditions (reflux in ethanol) should be optimized based on precursor solubility and stoichiometry.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • NMR/IR : PubChem data (InChIKey: FVYBCFFWDJRUGC) provides reference spectra for structural validation .
  • X-ray crystallography : Hydrogen bonding patterns (e.g., O–H⋯O chains) and planarity of the naphthalene moiety can be analyzed using SHELX programs for refinement . Structural deviations (e.g., carbon atoms within 0.03 Å of mean plane) should be reported .

Q. What are the key parameters for assessing the compound’s purity and stability?

  • HPLC : Monitor retention times against standards.
  • Melting point : Compare observed values (e.g., 119°C for related cyclopropane derivatives) with literature .
  • Storage : Maintain under inert atmosphere (room temperature) to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

Use SHELXL for small-molecule refinement and cross-validate with databases (e.g., CCDC 2051428 for naphthalene derivatives) . For twinned crystals, employ SHELXE to resolve phase ambiguities. Discrepancies in torsion angles (e.g., C1–C2–C3–C4 = −176.55°) may require iterative refinement .

Q. What experimental strategies are used to evaluate the compound’s pharmacological activity?

  • Receptor binding assays : Adapt methodologies from JWH-series cannabinoid ligands (e.g., competitive binding with radiolabeled agonists) .
  • Dose-response studies : Use IC50 values to assess potency against 5-HT2B or similar receptors, as seen in triazaspiro derivatives .

Q. How can toxicological profiles be systematically investigated?

Follow ATSDR guidelines for naphthalene derivatives:

  • In vivo models : Administer via oral/inhalation routes to assess systemic effects (hepatic, renal, respiratory) .
  • Dose ranges : Align with OECD protocols (e.g., 10–100 mg/kg in rodents) .

Methodological Challenges and Data Analysis

Q. What computational tools aid in predicting the compound’s physicochemical properties?

  • QSAR/QSPR models : Use CC-DPS for deep profiling (e.g., logP = 5.4, topological polar surface area = 31.2 Ų) .
  • Quantum chemistry : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level for dipole moment and electrostatic potential maps .

Q. How are synthetic byproducts or isomers identified and quantified?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted cyclopropane precursors) with MRM transitions.
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns, as applied to structurally related spiro compounds .

Data Contradictions and Validation

Q. How should conflicting crystallographic data be reconciled?

Cross-reference with multiple refinement programs (e.g., Olex2 vs. SHELXL) and validate hydrogen-bonding networks against similar structures (e.g., naphthalen-1-ylmethanol, CCDC 2051428) . For unit cell parameters (e.g., a = 8.765 Å, α = 99.08°), ensure data collection at low temperature to minimize thermal motion artifacts .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • DoE optimization : Vary solvent (ethanol vs. THF), catalyst loading, and HCl stoichiometry to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.